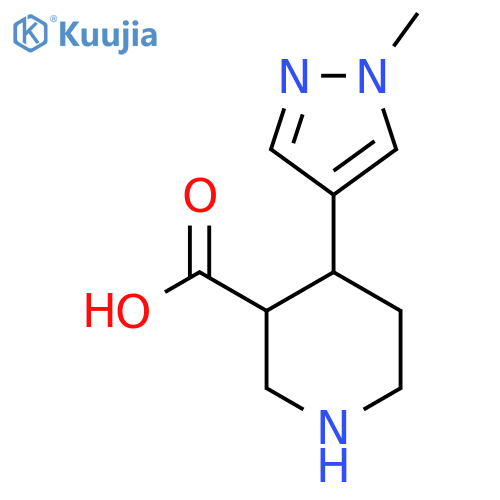Cas no 1368316-91-9 (4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid)

1368316-91-9 structure
商品名:4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid
- EN300-1476827
- 1368316-91-9
-
- インチ: 1S/C10H15N3O2/c1-13-6-7(4-12-13)8-2-3-11-5-9(8)10(14)15/h4,6,8-9,11H,2-3,5H2,1H3,(H,14,15)
- InChIKey: OXFYKMWTSSONGN-UHFFFAOYSA-N
- ほほえんだ: OC(C1CNCCC1C1C=NN(C)C=1)=O
計算された属性
- せいみつぶんしりょう: 209.116426730g/mol
- どういたいしつりょう: 209.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 67.2Ų
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1476827-50mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 50mg |
$827.0 | 2023-09-29 | ||
| Enamine | EN300-1476827-1000mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 1000mg |
$986.0 | 2023-09-29 | ||
| Enamine | EN300-1476827-1.0g |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1476827-10000mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 10000mg |
$4236.0 | 2023-09-29 | ||
| Enamine | EN300-1476827-2500mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 2500mg |
$1931.0 | 2023-09-29 | ||
| Enamine | EN300-1476827-5000mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 5000mg |
$2858.0 | 2023-09-29 | ||
| Enamine | EN300-1476827-250mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 250mg |
$906.0 | 2023-09-29 | ||
| Enamine | EN300-1476827-100mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 100mg |
$867.0 | 2023-09-29 | ||
| Enamine | EN300-1476827-500mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 500mg |
$946.0 | 2023-09-29 |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
1368316-91-9 (4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid) 関連製品
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
